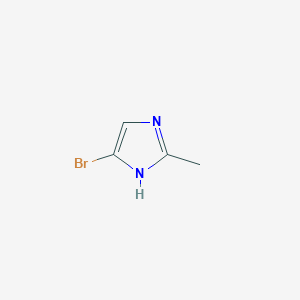

4-Bromo-2-metilimidazol

Descripción general

Descripción

Terikalant es un derivado de benzopirano conocido por su función como bloqueador de canales de potasio. Se ha estudiado principalmente por su potencial como agente antiarrítmico, dirigido a canales de potasio específicos en el corazón para ayudar a regular el ritmo cardíaco .

Aplicaciones Científicas De Investigación

Química: Sirve como un compuesto modelo para estudiar los bloqueadores de canales de potasio y sus interacciones con otras moléculas.

Biología: La investigación se ha centrado en sus efectos sobre los canales iónicos celulares y su potencial para modular las actividades celulares.

Mecanismo De Acción

Terikalant ejerce sus efectos bloqueando los canales de potasio rectificadores internos, dirigidos específicamente a la corriente I_K1 en las células cardíacas. Esta acción ayuda a estabilizar el potencial de membrana cardíaca y prevenir ritmos cardíacos anormales. Los objetivos moleculares incluyen los canales de potasio, y las vías involucradas están relacionadas principalmente con la electrofisiología cardíaca .

Métodos De Preparación

La síntesis de Terikalant involucra varios pasos:

Reacción de Wittig-Horner: El éster etílico del ácido (2,3-dihidro-4H-1-benzopirano-4-ilideno)acético se prepara haciendo reaccionar cromona con un reactivo adecuado.

Hidrogenación catalítica: Este éster se hidrogena luego sobre paladio al 10% sobre carbón para producir el éster etílico del ácido 3,4-dihidro-2H-1-benzopirano-4-acético.

Reducción: El éster se reduce utilizando hidruro de litio y aluminio para producir el alcohol correspondiente.

Bromación: El alcohol se convierte en el bromuro correspondiente haciendo reaccionar con N,N'-carbonildiimidazol y un exceso de bromuro de alilo.

Análisis De Reacciones Químicas

Terikalant sufre varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, dando lugar a diferentes derivados.

Sustitución: Terikalant puede sufrir reacciones de sustitución, particularmente involucrando sus porciones de benzopirano y piperidina.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como hidruro de litio y aluminio, y varios agentes halogenantes. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

Terikalant es único entre los bloqueadores de canales de potasio debido a su estructura específica y su mecanismo de acción. Los compuestos similares incluyen:

Dofetilida: Otro bloqueador de canales de potasio utilizado para tratar las arritmias.

Ibutilida: Conocido por su capacidad de convertir la fibrilación auricular en ritmo sinusal normal.

Amiodarona: Un agente antiarrítmico ampliamente utilizado con un amplio espectro de acción.

En comparación con estos compuestos, Terikalant ofrece un enfoque más específico para bloquear canales de potasio específicos, lo que potencialmente reduce los efectos secundarios y mejora la eficacia .

Actividad Biológica

4-Bromo-2-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

4-Bromo-2-methyl-1H-imidazole is an imidazole derivative characterized by the presence of a bromine atom and a methyl group on the imidazole ring. Its chemical structure allows for versatile interactions with various biological targets, making it a valuable compound in drug development.

The biological activity of 4-Bromo-2-methyl-1H-imidazole is primarily attributed to its ability to interact with multiple biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as IRAK4, which plays a crucial role in immune response regulation. Inhibiting IRAK4 can reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Activity : Research indicates that 4-Bromo-2-methyl-1H-imidazole exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .

- Anticancer Properties : Studies have demonstrated that this compound can induce cytotoxic effects in cancer cells. For instance, it has shown efficacy against human liver (HepG2), colon (HT-29), and breast (MCF-7) cancer cell lines in vitro, with mechanisms involving apoptosis induction and cell cycle arrest .

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of 4-Bromo-2-methyl-1H-imidazole on various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of apoptosis |

| HT-29 | 12 | Cell cycle arrest |

| MCF-7 | 10 | Inhibition of proliferation |

These findings indicate that the compound has significant potential as an anticancer agent.

Case Studies

- Inflammation Models : In animal models of arthritis, administration of 4-Bromo-2-methyl-1H-imidazole resulted in reduced joint inflammation and pain, supporting its role as an anti-inflammatory agent .

- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity against Staphylococcus aureus and Escherichia coli, 4-Bromo-2-methyl-1H-imidazole exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of 4-Bromo-2-methyl-1H-imidazole. Areas for future investigation include:

- Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) profile will be crucial for advancing this compound into clinical trials.

- Structure-Activity Relationship (SAR) Studies : Modifying the structure may enhance efficacy or selectivity against specific targets.

Propiedades

IUPAC Name |

5-bromo-2-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLZLUYWLINBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378322 | |

| Record name | 4-Bromo-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16265-11-5 | |

| Record name | 5-Bromo-2-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16265-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.